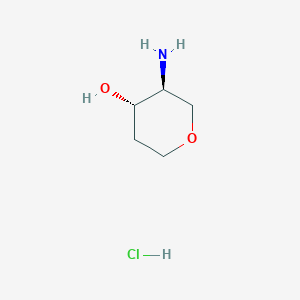
2-propenoic acid, 3-chloro-, ethyl ester, (2Z)-
Vue d'ensemble
Description
2-Propenoic acid, 3-chloro-, ethyl ester, (2Z)-, also known as ethyl (2Z)-3-chloroacrylate, is an organic compound with the molecular formula C5H7ClO2. It is a derivative of acrylic acid and is characterized by the presence of a chlorine atom at the 3-position of the propenoic acid moiety. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry .
Mécanisme D'action
Mode of Action
It is known that the compound can participate in various chemical reactions, such as the diels–alder reaction , which is a chemical reaction between a conjugated diene and a substituted alkene to form a substituted cyclohexene derivative .
Biochemical Pathways
It’s worth noting that any compound’s interaction with biochemical pathways can be influenced by its structure and the presence of functional groups .
Action Environment
The action, efficacy, and stability of ethyl (2Z)-3-chloroacrylate can be influenced by various environmental factors. For instance, endocrine-disrupting chemicals, which are universal in the environment, can severely impact human health and wildlife even at low concentrations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Propenoic acid, 3-chloro-, ethyl ester, (2Z)- can be synthesized through the esterification of 3-chloroacrylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester .
Industrial Production Methods
In an industrial setting, the production of 2-propenoic acid, 3-chloro-, ethyl ester, (2Z)- may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation to remove any impurities and obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenoic acid, 3-chloro-, ethyl ester, (2Z)- undergoes various chemical reactions, including:
Addition Reactions: The compound can participate in addition reactions with nucleophiles such as amines and alcohols, leading to the formation of substituted products.
Polymerization: It can undergo polymerization reactions to form polymers with specific properties, which are useful in various applications.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with 2-propenoic acid, 3-chloro-, ethyl ester, (2Z)-.
Catalysts: Acid catalysts such as sulfuric acid are often used to facilitate esterification reactions.
Major Products Formed
Substituted Esters: Addition reactions with nucleophiles result in the formation of substituted esters.
Polymers: Polymerization reactions yield polymers with various applications.
Applications De Recherche Scientifique
2-Propenoic acid, 3-chloro-, ethyl ester, (2Z)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of polymers, coatings, and adhesives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acrylate: Similar in structure but lacks the chlorine atom at the 3-position.
Methyl (2Z)-3-chloroacrylate: Similar but has a methyl ester group instead of an ethyl ester group.
Uniqueness
2-Propenoic acid, 3-chloro-, ethyl ester, (2Z)- is unique due to the presence of the chlorine atom, which enhances its reactivity and makes it suitable for specific chemical reactions that other similar compounds may not undergo .
Propriétés
IUPAC Name |
ethyl (Z)-3-chloroprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO2/c1-2-8-5(7)3-4-6/h3-4H,2H2,1H3/b4-3- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMYNYPNNCRXCE-ARJAWSKDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C\Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![6-Fluorobenzo[h]quinoline](/img/structure/B3048281.png)




